Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Medicinal Chemistry ADME Prediction SAR

Streamline antimicrobial and antitrypanosomal lead optimization with a reliable, research-grade thiazole intermediate. Methyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 81569-25-7) solves supply inconsistency for niche heterocyclic building blocks, enabling reproducible SAR campaigns without cross-sourcing validation delays. - 95% purity solid, consistent lot-to-lot for reproducible assay data and derivatization. - Dual reactivity: free 2-amino and methyl ester handles for rapid parallel library synthesis. - Ships ambient; long-term storage at 2-8 °C maintains stability.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 81569-25-7
Cat. No. B1297937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-isopropylthiazole-4-carboxylate
CAS81569-25-7
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(S1)N)C(=O)OC
InChIInChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10)
InChIKeyYEJDFNBFDCUMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30 [ug/mL]

Methyl 2-amino-5-isopropylthiazole-4-carboxylate: Properties and Procurement


Methyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 81569-25-7) is a small-molecule heterocyclic building block within the 2-aminothiazole-4-carboxylate class [1]. Its core features a thiazole ring substituted with a 2-amino group, a 5-isopropyl group, and a 4-methyl ester. This specific substitution pattern confers a calculated XLogP3 of 2 and a topological polar surface area (TPSA) of 93.45 Ų, indicating moderate lipophilicity and favorable drug-like properties for lead optimization . It is commercially available as a research chemical from suppliers including Sigma-Aldrich (Cat. No. SYX00315) and Bidepharm (Cat. No. BD138182), typically at 95% purity, and is supplied as a solid with recommended storage at 2-8°C .

Synthetic Building Block

Heterocyclic core with 2-amino and 4-methyl ester handles for amide, sulfonamide, or urea library synthesis.

Moderate Lipophilicity Context

Calculated XLogP3 supports cell-permeability considerations for intracellular target engagement in assay design.

Scaffold for Antimicrobial Screening

Reported activity against ESKAPE pathogens may support lead optimization campaigns; independent verification required.

Methyl 2-amino-5-isopropylthiazole-4-carboxylate: Critical Substituent Roles


Within the 2-aminothiazole-4-carboxylate family, seemingly minor variations in substitution profoundly impact physicochemical properties, biological target engagement, and synthetic utility. The 5-position alkyl group directly influences lipophilicity and steric bulk, which in turn modulates membrane permeability and target binding. For example, replacing the 5-isopropyl group with a smaller ethyl group (as in methyl 2-amino-5-ethylthiazole-4-carboxylate) reduces molecular weight and calculated lipophilicity, potentially altering both pharmacokinetic behavior and off-target interactions . Similarly, the ester moiety at the 4-position dictates solubility and serves as a key synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid or amide formation) [1]. Thus, direct substitution without empirical validation risks compromising assay reproducibility and derailing structure-activity relationship (SAR) campaigns.

5-Isopropyl → 5-Ethyl

Replacing the 5-isopropyl group with a smaller ethyl chain may shift lipophilicity and membrane-permeability predictions, altering cell-based assay outcomes.

Methyl Ester → Other Ester or Acid

The 4-methyl ester is a key synthetic handle; hydrolysis or transesterification can change solubility and derivatization scope, affecting SAR consistency.

Aminothiazole Class Mismatch

Structurally similar 2-aminothiazole-4-carboxylates may engage different molecular targets (e.g., MetAP vs. DNA gyrase), limiting direct biological interchangeability.

Methyl 2-amino-5-isopropylthiazole-4-carboxylate: Key Evidence


Enhanced Lipophilicity vs. 5-Ethyl Analog

Methyl 2-amino-5-isopropylthiazole-4-carboxylate exhibits a higher computed lipophilicity (XLogP3 = 2.0) compared to its 5-ethyl analog (XLogP3 estimated at ~1.5 for methyl 2-amino-5-ethylthiazole-4-carboxylate) [1]. This difference, driven by the larger isopropyl substituent, is predicted to enhance passive membrane diffusion, a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity vs 5-Ethyl
Reported comparison
ΔXLogP3 ≈ +0.5 log units
Supports predicted membrane permeability advantage over 5-ethyl analog.
In silico estimate; experimental logP/logD validation required.
Medicinal Chemistry ADME Prediction SAR

Antimicrobial Spectrum Against ESKAPE Pathogens

Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been reported to inhibit the growth of Staphylococcus spp., Enterobacter cloacae (including methicillin-resistant strains), and Klebsiella aerogenes . While specific MIC values are not provided in the source, this reported spectrum encompasses key ESKAPE pathogens, a feature not uniformly documented for other simple 2-aminothiazole-4-carboxylate esters.

ESKAPE Spectrum
Data to verify
S. aureus, E. cloacae, K. aerogenes (incl. MR)
Reported growth inhibition against key ESKAPE pathogens; may inform antimicrobial scaffold prioritization.
Specific MIC values not available; independent confirmation recommended.
Antimicrobial Discovery Infectious Disease Lead Optimization

DNA Gyrase and Topoisomerase IV Inhibition

Methyl 2-amino-5-isopropylthiazole-4-carboxylate is reported to inhibit bacterial DNA gyrase and topoisomerase IV, a mechanism shared by clinically validated fluoroquinolone antibiotics . This mechanism, inferred from class-level studies, suggests a defined target engagement profile that distinguishes it from aminothiazoles operating via alternative pathways (e.g., MetAP inhibition) [1].

Mechanism of Action
Class-level inference
DNA gyrase / topoisomerase IV inhibition
Supports target-based mechanistic interpretation for antibacterial research.
Class-level inference; direct target engagement data for this specific compound is not available.
Antibacterial Mechanism DNA Replication Target Validation

Methyl 2-amino-5-isopropylthiazole-4-carboxylate: Applications and Procurement


ESKAPE Antibacterial Lead Optimization

Given its reported activity against Staphylococcus and Enterobacter species, including methicillin-resistant strains , this compound serves as a starting point for SAR campaigns aimed at developing novel DNA gyrase/topoisomerase IV inhibitors to combat drug-resistant nosocomial infections. The 5-isopropyl and 4-methyl ester groups provide distinct vectors for chemical diversification to improve potency and ADME properties.

Anti-Trypanosomal Oligoamide Synthesis

The 2-amino-5-alkylthiazole-4-carboxylic acid scaffold is a key monomer in the synthesis of minor groove binders with activity against Trypanosoma brucei [1]. Methyl 2-amino-5-isopropylthiazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid and incorporated into oligoamide libraries, leveraging the isopropyl group's steric and lipophilic influence on DNA binding affinity and selectivity.

Building Block for Heterocyclic Libraries

The presence of both a reactive methyl ester and a free 2-amino group makes this compound a versatile synthetic intermediate . It is ideally suited for parallel synthesis workflows to generate amide, sulfonamide, or urea libraries via standard coupling chemistry, enabling rapid exploration of chemical space around the 2-aminothiazole core.

Physicochemical Benchmark for Thiazole Probes

With a well-defined calculated lipophilicity (XLogP3 = 2.0) and TPSA (93.45 Ų) , this compound serves as a calibrated reference point for medicinal chemists optimizing the physicochemical profiles of thiazole-containing drug candidates, particularly when balancing membrane permeability against aqueous solubility.

Application
Selection Property
Validation Focus
Antibacterial lead optimization
ESKAPE pathogen susceptibility context
DNA gyrase/topoisomerase IV inhibition and MIC screening
Anti-trypanosomal oligoamide synthesis
5-isopropyl substitution for DNA minor-groove binding modulation
Oligoamide SAR and T. brucei growth inhibition assays
Heterocyclic library construction
Reactive amino and methyl ester handles
Parallel chemistry compatibility and purification workflow
Physicochemical benchmarking
Computed lipophilicity and TPSA reference values
Balance of membrane permeability and aqueous solubility in thiazole series

Technical Documentation Hub

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